N,N,N',N'-tetraethyldibenzo[b,d]furan-2,8-disulfonamide
Overview
Description
N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide is an organic compound with a complex structure It is characterized by the presence of two sulfonamide groups attached to a dibenzofuran core, with ethyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide typically involves the sulfonation of dibenzofuran followed by the introduction of ethyl groups on the nitrogen atoms. The reaction conditions often require the use of strong acids and bases to facilitate the sulfonation and subsequent alkylation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes using sulfuric acid or chlorosulfonic acid, followed by alkylation with ethylating agents such as diethyl sulfate or ethyl iodide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyldibenzo[b,d]furan-2,8-disulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N,N’,N’-tetramethyldibenzo[b,d]furan-2,8-disulfonamide: Contains methyl groups on all nitrogen atoms.
Uniqueness
N,N,N’,N’-tetraethyldibenzo[b,d]furan-2,8-disulfonamide is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The larger ethyl groups compared to methyl groups can result in different steric and electronic effects, making this compound distinct in its interactions and applications.
Properties
IUPAC Name |
2-N,2-N,8-N,8-N-tetraethyldibenzofuran-2,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-21(6-2)28(23,24)15-9-11-19-17(13-15)18-14-16(10-12-20(18)27-19)29(25,26)22(7-3)8-4/h9-14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQZPWVIXHMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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